Product packaging for Benzoic acid, 2-Mercapto-, disodiuM salt(Cat. No.:CAS No. 19296-18-5)

Benzoic acid, 2-Mercapto-, disodiuM salt

Cat. No.: B1149253
CAS No.: 19296-18-5
M. Wt: 352.33634
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Description

Benzoic acid, 2-Mercapto-, disodiuM salt, also known as this compound, is a useful research compound. Its molecular formula is C14H10Na2O4S2 and its molecular weight is 352.33634. The purity is usually 95%.
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Properties

CAS No.

19296-18-5

Molecular Formula

C14H10Na2O4S2

Molecular Weight

352.33634

Synonyms

Benzoic acid, 2-Mercapto-, disodiuM salt

Origin of Product

United States

Contextualization of Benzoic Acid Derivatives in Organic and Inorganic Chemistry

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in both organic and inorganic chemistry. vedantu.comwikipedia.org In organic synthesis, the carboxyl group and the aromatic ring of benzoic acid allow for a variety of reactions, making it a precursor to a wide range of more complex molecules. annexechem.com These derivatives are integral to the production of dyes, fragrances, and pharmaceuticals. annexechem.comijarsct.co.in The benzene (B151609) ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups, which in turn imparts specific chemical properties to the molecule. annexechem.comlibretexts.org

Substituents on the benzene ring profoundly influence the reactivity of the molecule. libretexts.org Electron-donating groups can increase the rate of electrophilic substitution, while electron-withdrawing groups decrease it. libretexts.org This principle is fundamental to directing the synthesis of specific isomers of substituted benzoic acids.

In the realm of inorganic chemistry, benzoic acid derivatives, particularly those with additional coordinating atoms, are of significant interest as ligands. The carboxylate group can coordinate to metal ions, and the presence of other functional groups, such as the mercapto group in the compound of focus, can lead to the formation of stable metal complexes with diverse applications.

Significance of Mercapto Substituted Aromatic Compounds

Mercapto-substituted aromatic compounds, also known as aromatic thiols, are a class of organosulfur compounds characterized by the presence of a sulfhydryl (-SH) group attached to an aromatic ring. ottokemi.com This functional group is highly reactive and imparts unique properties to the molecule. The sulfur atom can be easily oxidized, and the proton of the sulfhydryl group is acidic, readily forming a thiolate anion.

These compounds are significant in various research areas. They are utilized in the synthesis of heterocyclic compounds and have been investigated for their potential biological activities. rjptonline.org The ability of the thiol group to coordinate with metals makes mercapto-substituted aromatic compounds valuable ligands in coordination chemistry. wikipedia.org For instance, thiosalicylic acid has been used as a stabilizing agent in the synthesis of metal nanoparticles. sigmaaldrich.com

The reactivity of the thiol group also makes these compounds useful as intermediates in organic synthesis. Thiosalicylic acid, for example, serves as a precursor in the synthesis of the dyestuff thioindigo (B1682309) and the pharmaceutical preservative thiomersal. wikipedia.org

Overview of the Disodium Salt in Academic Research Domains

Routes to 2-Mercaptobenzoic Acid (Thiosalicylic Acid)

Thiosalicylic acid is a pivotal intermediate. google.com Its synthesis can be achieved through several established chemical routes, each with distinct advantages and reaction conditions.

A prominent and historically significant method for preparing thiosalicylic acid involves the diazotization of anthranilic acid. wikipedia.orgorgsyn.org This multi-step process begins with the conversion of the amino group on anthranilic acid into a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0–10 °C). google.comsciencemadness.org

The resulting diazonium salt is then reacted with a sulfur-containing nucleophile. A common approach involves treating the diazotized anthranilic acid with sodium disulfide or a mixture of sodium sulfide (B99878) and sulfur. google.comorgsyn.org This reaction typically yields 2,2'-dithiodibenzoic acid (also known as dithiosalicylic acid), a disulfide-linked dimer, as an intermediate. orgsyn.orgchemicalbook.comnih.gov A patent describes a method where the Na/S atomic ratio is carefully controlled (1.33 to 2.0) to facilitate the direct formation of thiosalicylic acid in high yield, inferring that 2,2'-dithiodibenzoic acid is produced and subsequently reduced in situ. google.com Another patented method involves reacting the diazonium salt with liquid sulfur dioxide in the presence of a catalyst to form 2,2'-dithiodibenzoic acid. google.com

The general reaction scheme is as follows:

Diazotization: Anthranilic Acid + NaNO₂ + HCl → Diazonium Salt

Sulfur Addition: Diazonium Salt + Na₂S₂ → 2,2'-Dithiodibenzoic Acid

Reduction: 2,2'-Dithiodibenzoic Acid → 2-Mercaptobenzoic Acid

Table 1: Diazotization-Based Synthesis of 2,2'-Dithiodibenzoic Acid

Starting MaterialReagentsTemperatureProductYieldReference
Anthranilic Acid1. NaNO₂, HCl2. Na₂S·9H₂O, Sulfur0-10 °C2,2'-Dithiodibenzoic Acid~90% google.com
Anthranilic Acid1. NaNO₂, HCl2. Liquid SO₂, Catalyst-20 to -10 °C, then 80-100 °C2,2'-Dithiodibenzoic AcidHigh google.com

An alternative synthetic route involves the nucleophilic substitution of a halogen on an ortho-halogenated benzoic acid with a sulfur nucleophile. orgsyn.org For instance, 2-chlorobenzoic acid can be heated with an alkaline hydrosulfide, such as sodium hydrosulfide, at elevated temperatures (150–200 °C). orgsyn.orgprepchem.com The presence of copper or copper salts often serves to catalyze this reaction. orgsyn.org This method directly introduces the thiol group, replacing the halogen atom on the aromatic ring.

Table 2: Nucleophilic Substitution for Thiosalicylic Acid Synthesis

Starting MaterialReagentsConditionsProductReference
2-Chlorobenzoic AcidSodium hydrosulfide, NaOH, Copper sulfateHeat to 150-250 °C2-Mercaptobenzoic Acid prepchem.com
o-Halogenated Benzoic AcidsAlkaline hydrosulfide, Copper/Copper salts150–200 °C2-Mercaptobenzoic Acid orgsyn.org

When the synthetic pathway proceeds via the 2,2'-dithiodibenzoic acid intermediate, a subsequent reduction step is necessary to cleave the disulfide bond and yield two molecules of thiosalicylic acid. orgsyn.org Various reducing agents can be employed for this transformation.

A widely used method involves refluxing the moist cake of 2,2'-dithiodibenzoic acid with zinc dust in glacial acetic acid. orgsyn.org This process effectively reduces the disulfide linkage. The yield for this reduction step, combined with the initial diazotization, is reported to be in the range of 71–84% based on the starting anthranilic acid. orgsyn.org Other reducing agents, such as glucose in an alkaline solution, have also been described for this purpose. orgsyn.org

Formation of the Disodium Salt: Neutralization and Salt Formation Reactions

The conversion of 2-Mercaptobenzoic acid to its disodium salt, Benzoic acid, 2-Mercapto-, disodium salt, is a direct acid-base neutralization reaction. Thiosalicylic acid possesses two acidic protons: one from the carboxylic acid group and one from the thiol (sulfhydryl) group.

To form the disodium salt, two equivalents of a strong sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium ethoxide, are reacted with one equivalent of thiosalicylic acid. The base deprotonates both the carboxylic acid and the thiol functional groups, resulting in the formation of the corresponding sodium carboxylate and sodium thiolate, with water or ethanol (B145695) as the byproduct.

The reaction is typically performed in a suitable solvent, such as water or ethanol. The resulting disodium salt can then be isolated, often by evaporation of the solvent. This salt is a key component in the synthesis of thiomersal (sodium ethylmercury thiosalicylate), where it serves as the starting material. serva.de

Advanced Synthetic Strategies for Functionalized Derivatives

The functional groups of 2-Mercaptobenzoic acid, namely the carboxylic acid and the thiol, provide versatile handles for further chemical modification, leading to a range of functionalized derivatives.

The carboxylic acid group of thiosalicylic acid can be readily converted into esters through various esterification methods. A common laboratory method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid. youtube.com

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂). libretexts.org This acyl chloride can then react with alcohols to form esters under milder conditions. Research has also explored the synthesis of various α-thiosalicylate esters through the reaction of α-diazo esters with thiosalicylic acid, a process that occurs without the need for a metal catalyst. researchgate.net Furthermore, hydroxyaminosubstituted esters of 2-mercaptobenzoic acid have been synthesized by reacting its chlorohydrin esters with various amines. ppor.az

The thiol group can also be involved in derivatization. For example, it can be covalently attached to other molecules, such as polymers like chitosan (B1678972), to impart new properties. researchgate.netnih.gov

Alkylation Reactions at the Thiolate Moiety

The thiolate anion of 2-mercaptobenzoic acid is a potent nucleophile that readily participates in S-alkylation reactions with various electrophiles, most commonly alkyl halides. This reaction, analogous to the Williamson ether synthesis, proceeds via an SN2 mechanism to furnish 2-(alkylthio)benzoic acid derivatives. libretexts.org The disodium salt of 2-mercaptobenzoic acid is particularly suitable for these reactions as both the carboxylate and thiolate groups are deprotonated, enhancing the nucleophilicity of the sulfur.

The general approach involves treating the thiolate with an alkylating agent, often in a suitable solvent. The choice of base, if starting from the protonated thiosalicylic acid, is crucial for generating the reactive thiolate. The reaction of thiosalicylic acid with 2-bromoacetophenone (B140003) in the presence of sodium acetate (B1210297) in methanol (B129727) serves as a clear example of this transformation, yielding 2-[(2-oxo-2-phenylethyl)thio]benzoic acid with a near-quantitative yield of 99.1%. chemicalbook.com In this case, sodium acetate acts as a base to deprotonate the thiol, facilitating the nucleophilic attack on the alkyl halide. chemicalbook.com

These S-alkylation reactions are not limited to simple alkyl halides and have been extended to produce a range of 2-alkylthio benzoic acid derivatives. For instance, the displacement of a chlorine atom from 2-chloro-4-trifluoromethylbenzoic acid sodium salt with sodium thiomethoxide in N-methylpyrrolidinone (NMP) at 90°C results in a 100% yield of 2-methylthio-4-trifluoromethylbenzoic acid. google.com This highlights the efficiency of nucleophilic aromatic substitution when a suitable activating group is present on the ring.

The following table summarizes representative alkylation reactions at the thiolate moiety.

Table 1: Examples of Alkylation Reactions

Starting Material Alkylating Agent Reaction Conditions Product Yield (%) Reference
Thiosalicylic acid 2-Bromoacetophenone Sodium acetate, Methanol, Room Temperature, 1 hr 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid 99.1 chemicalbook.com

Formation of Bridged Sulfur Structures

The thiol group of 2-mercaptobenzoic acid is susceptible to oxidation, leading to the formation of bridged sulfur structures, most notably disulfides. The most common product of this oxidation is 2,2'-Dithiodibenzoic acid, also known as dithiosalicylic acid. orgsyn.orgnih.gov In this molecule, two thiosalicylic acid units are linked by a disulfide (-S-S-) bond.

The formation of this disulfide bridge can occur under various conditions. Simple exposure of 2-mercaptobenzoic acid to air can yield dithiosalicylic acid. nih.gov More controlled synthesis is often desired for preparative purposes. One of the principal methods for preparing dithiosalicylic acid involves the diazotization of anthranilic acid, followed by treatment with sodium disulfide in an alkaline solution. orgsyn.org The resulting dithiosalicylic acid can then be reduced, for example with zinc dust and acetic acid, to yield thiosalicylic acid. orgsyn.org

The oxidation of 2-mercaptobenzoic acid to form the disulfide is a key transformation and has been identified in various chemical and biological contexts. chemicalbook.com For example, it has been suggested as a product of the oxidation of 2-mercaptobenzoic acid in dibenzothiophene-degrading bacterial cultures. chemicalbook.com The process is essentially a coupling reaction where two thiol molecules are dehydrogenated to form the S-S bond.

The following table outlines a key method for the formation of a bridged disulfide structure.

Table 2: Example of Bridged Sulfur Structure Formation

Starting Material Reagents Key Transformation Product Reference

Chelation Behavior of the 2-Mercaptobenzoate Ligand

Chelation is a fundamental aspect of the 2-mercaptobenzoate ligand's interaction with metal ions, where it can bind to a central metal atom through multiple donor sites to form a ring structure. researchgate.netnih.gov This multidentate nature generally leads to more stable complexes compared to those formed with monodentate ligands. libretexts.org

The 2-mercaptobenzoate ligand exhibits remarkable versatility in its coordination modes. researchgate.net The presence of both sulfur and oxygen donor atoms allows for several binding possibilities. cranfield.ac.uk One of the most prevalent modes is S,O-chelation, where both the thiolate sulfur and a carboxylate oxygen bind to the same metal center, forming a stable chelate ring. researchgate.netsunway.edu.my This mode is common for thiosalicylate but is not observed in its isomers, 3-mercaptobenzoate and 4-mercaptobenzoate. sunway.edu.my

Beyond simple chelation, the ligand can adopt various other coordination modes, including:

Monodentate: Coordination through either the sulfur atom alone, leaving the carboxylic acid group free, or less commonly, through an oxygen atom. cranfield.ac.uksunway.edu.my

Bridging Modes: The ligand can bridge two or more metal centers. For instance, rhodium and ruthenium dimers can feature a thiolate-bridged M₂(μ-S)₂ unit. researchgate.net

Under certain reaction conditions, the 2-mercaptobenzoic acid ligand can undergo in-situ thiol oxidation to form 2,2'-dithiobis(benzoic acid). nih.gov In the resulting complexes with metals like calcium, strontium, and barium, this new, larger ligand coordinates to the metal ions through its carboxylate groups and sometimes the sulfur atoms of the disulfide bridge, leading to the formation of extended polymeric solids. nih.gov

Coordination Modes of the 2-Mercaptobenzoate Ligand

Coordination ModeDescriptionExample Metal IonsReference
S,O-ChelateBinds to a single metal center via both the thiolate (S) and carboxylate (O) groups.Hg(II) researchgate.net
Monodentate (S-donor)Binds through the thiolate sulfur only.- cranfield.ac.uk
Monodentate (O-donor)Binds through a carboxylate oxygen only.- sunway.edu.my
Thiolate Bridge (μ-S)The thiolate sulfur bridges two metal centers.Rh(III), Ru(III) researchgate.net
Carboxylate BridgeThe carboxylate group bridges two metal centers.Li(I), K(I), Rb(I) mdpi.com

The dual functionality of the 2-mercaptobenzoate ligand, possessing both a "soft" thiolate donor and a "hard" carboxylate donor, is key to its diverse coordination chemistry. cranfield.ac.uk The soft sulfur atom has a high affinity for soft metal ions (e.g., Hg(II), Rh(I)), while the hard oxygen atoms of the carboxylate group prefer to bind to hard metal ions (e.g., Ca(II), Sr(II), Ba(II)). cranfield.ac.uknih.gov This allows for selective and varied complex formation depending on the metal ion used. cranfield.ac.uk

In many complexes, both donor sites participate in bonding. For example, in heterobimetallic complexes involving titanium and a late transition metal like rhodium or iridium, the thiosalicylate ligands bridge the two different metal centers, with the hard carboxylate oxygens binding to the early, oxophilic titanium and the soft thiolate sulfurs binding to the late, thiophilic metal. nih.gov The difference between the asymmetrical and symmetrical stretching vibrations of the COO⁻ group in infrared spectra can indicate whether the carboxylate is binding in a monodentate or bidentate fashion. cranfield.ac.uk The disappearance of the S-H vibrational band confirms the deprotonation and coordination of the thiolate group. cranfield.ac.uk

Complexation with Transition Metals

The 2-mercaptobenzoate ligand forms stable complexes with a wide array of transition metals. mdpi.comrsc.org The study of these complexes provides insight into fundamental aspects of coordination chemistry and has led to the development of novel molecular architectures. nih.gov

A variety of synthetic methods are employed to prepare transition metal-mercaptobenzoate complexes. Common approaches involve the reaction of a metal salt, often a chloride or acetate, with 2-mercaptobenzoic acid in a suitable solvent, frequently with the addition of a base to deprotonate the ligand. nih.govbiointerfaceresearch.com

Specific examples from the literature include:

Ruthenium Complexes: A dimeric ruthenium complex, [Ru(C₆H₄(CO₂)(µ-S)(H₂O)]₂, was synthesized via a hydrothermal reaction between RuCl₃·3H₂O and 2-mercaptobenzoic acid. cranfield.ac.uk

Rhodium Complexes: The reaction of [CpRhCl₂(PPh₃)] with one equivalent of 2-mercaptobenzoic acid and triethylamine (B128534) yields a dimeric complex, [CpRh(tsal)]₂. researchgate.net

Titanium-based Heterobimetallic Complexes: An initial titanium complex, [TiCp(thiosal)(thiosalH)], is synthesized from [TiCpMe₃] and the acid. nih.gov This complex then serves as a metalloligand, reacting with precursors like [M(μ-OH)(COD)]₂ (where M = Rh, Ir) to form early-late heterobimetallic complexes. nih.gov

Mercury Complexes: The complex [Hg₂(tsal)₂(PPh₃)₂] is formed by reacting [HgCl₂(PPh₃)₂] with 2-mercaptobenzoic acid and excess triethylamine. researchgate.net

Examples of Synthesized Metal-Mercaptobenzoate Complexes

Complex FormulaMetal(s)Synthesis MethodReference
[Ru(C₆H₄(CO₂)(µ-S)(H₂O)]₂RutheniumHydrothermal reaction of RuCl₃ with 2-mercaptobenzoic acid. cranfield.ac.uk
[CpRh(tsal)]₂RhodiumReaction of [CpRhCl₂(PPh₃)] with 2-mercaptobenzoic acid and Et₃N. researchgate.net
[TiCp(thiosal)₂M(COD)]Titanium, Rhodium (M=Rh) or Iridium (M=Ir)Reaction of [TiCp(thiosal)(thiosalH)] with [M(μ-OH)(COD)]₂. nih.gov
[Hg₂(tsal)₂(PPh₃)₂]MercuryReaction of [HgCl₂(PPh₃)₂] with 2-mercaptobenzoic acid and Et₃N. researchgate.net

The definitive determination of the structure and binding modes in metal-mercaptobenzoate complexes relies heavily on single-crystal X-ray diffraction. researchgate.netresearchgate.net This technique provides unequivocal evidence of the coordination geometry and the specific roles of the donor atoms. researchgate.net

For example, X-ray diffraction studies have revealed:

A thiolate-bridged M₂(μ-S)₂ core in rhodium and ruthenium dimers. researchgate.net

The molecular structures of heterobimetallic dicarbonyl complexes like [TiCp*(thiosal)₂M(CO)₂] (M = Rh, Ir), confirming the bridging nature of the thiosalicylate ligands. nih.gov

A four-coordinate, distorted disphenoidal geometry for mercury in a complex where the thiolate ligands are S,O-chelating. researchgate.net

In addition to X-ray crystallography, a suite of other analytical techniques is used for characterization. mdpi.com Elemental analysis confirms the stoichiometry of the complexes. cranfield.ac.ukresearchgate.net Spectroscopic methods such as FT-IR are used to probe the coordination of the carboxylate and thiolate groups. cranfield.ac.uk Electrospray mass spectrometry (ESMS) has also proven useful in studying these complexes in the gas phase. researchgate.net

The electronic and magnetic properties of transition metal complexes are dictated by the identity of the metal, its oxidation state, and the coordination environment provided by the ligands. uomustansiriyah.edu.iqnumberanalytics.com These properties arise from the arrangement of electrons, particularly any unpaired d-electrons on the metal center. youtube.com

Electronic Properties: Cyclic voltammetry (CV) and square wave voltammetry (SWV) have been used to study the redox behavior of these complexes. nih.gov For early-late heterobimetallic complexes containing titanium, the coordination of the thiosalicylate ligand to a second, late transition metal significantly influences the reduction behavior of the Ti(IV) center. nih.gov While a monometallic titanium thiosalicylate complex shows an irreversible reduction, the corresponding heterobimetallic Ti-Rh and Ti-Ir complexes exhibit reversible or quasi-reversible one-electron reduction of the Ti(IV)/Ti(III) couple, indicating a stabilization of the reduced Ti(III) species. nih.gov This stabilization is reflected in the redox potential, which shifts anodically when electron-withdrawing carbonyl ligands are attached to the late transition metal. nih.gov

Redox Potentials for Selected Titanium-Thiosalicylate Complexes

ComplexRedox CouplePotential (V vs. SCE)BehaviorReference
[TiCp(thiosal)(thiosalH)] (1)Ti(IV)/Ti(III)-1.15Irreversible nih.gov
[TiCp(thiosal)₂Rh(COD)] (2)Ti(IV)/Ti(III)-1.52Reversible nih.gov
[TiCp(thiosal)₂Ir(COD)] (3)Ti(IV)/Ti(III)-1.61Reversible nih.gov
[TiCp(thiosal)₂Rh(CO)₂] (4)Ti(IV)/Ti(III)-1.21Reversible nih.gov
[TiCp*(thiosal)₂Ir(CO)₂] (5)Ti(IV)/Ti(III)-1.25Reversible nih.gov

Magnetic Properties: The magnetic properties of a complex depend on the number of unpaired electrons it contains. uomustansiriyah.edu.iq Complexes with only paired electrons are diamagnetic and are weakly repelled by a magnetic field, while those with one or more unpaired electrons are paramagnetic and are attracted to a magnetic field. youtube.comdalalinstitute.com The magnitude of this attraction, known as the magnetic moment, increases with the number of unpaired electrons. uomustansiriyah.edu.iq

For instance, the X-band Electron Spin Resonance (ESR) spectrum of a Cu(II)-thiosalicylate complex showed anisotropic g-values, which is indicative of the Cu(II) ion (a d⁹ system with one unpaired electron) residing in an octahedral environment. researchgate.net The magnetic properties of other transition metal-mercaptobenzoate complexes would similarly depend on the specific metal's d-electron count and the coordination geometry (e.g., octahedral, tetrahedral), which influences the splitting of the d-orbitals and thus the number of unpaired electrons (spin state). youtube.com

Coordination with Main Group and Lanthanide Elements

The dual functionality of the 2-mercaptobenzoate dianion facilitates complex formation with a broad spectrum of metal ions, from the hard cations of the main group and lanthanides to softer transition metals. The coordination can occur through the sulfur atom, the oxygen atoms of the carboxylate group, or a combination of both, leading to a variety of structural motifs.

With main group elements , particularly alkaline earth metals, 2-mercaptobenzoic acid and its salts form coordination polymers. For instance, reactions with divalent alkaline earth metal ions like calcium (Ca²⁺), strontium (Sr²⁺), and barium (Ba²⁺) have been reported. ut.ac.irut.ac.irresearchgate.netmdpi.com In these structures, the coordination is typically dominated by the hard carboxylate oxygen atoms interacting with the hard metal cations. The resulting complexes often exhibit polymeric structures in the solid state. The stoichiometry and dimensionality of these polymers can be influenced by factors such as the size of the metal ion and the solvent used during synthesis. ut.ac.ir Beyond the alkaline earth metals, thiosalicylic acid also readily forms complexes with other main group elements like lead (Pb²⁺), zinc (Zn²⁺), and cadmium (Cd²⁺). researchgate.net In these cases, the coordination often involves both the sulfur and oxygen atoms, reflecting the borderline hard/soft character of these metal ions. researchgate.net

The coordination chemistry of 2-mercaptobenzoate with lanthanide elements (Ln³⁺) is of significant interest due to the potential for luminescent and magnetic materials. frontiersin.orgmdpi.comnih.govresearchgate.net Lanthanide ions are hard Lewis acids and thus exhibit a strong affinity for oxygen donor ligands. Consequently, the carboxylate group of the 2-mercaptobenzoate ligand is expected to be the primary binding site. nih.gov While extensive structural data for simple lanthanide-thiosalicylate complexes are not widely reported, the coordination behavior can be inferred from related systems. Lanthanide complexes with ligands containing both sulfur and oxygen donors, such as thiodiacetate, have been synthesized and structurally characterized. mdpi.com In these complexes, lanthanide ions typically display high coordination numbers (often 8 or 9) and can form polynuclear or polymeric structures. mdpi.com The sulfur atom may or may not be directly involved in the primary coordination sphere, depending on steric and electronic factors. mdpi.com A key feature of lanthanide coordination chemistry is the "antenna effect," where the organic ligand absorbs light and transfers the energy to the lanthanide ion, which then emits at its characteristic wavelength. The aromatic ring in 2-mercaptobenzoic acid makes it a potential candidate for sensitizing lanthanide luminescence. frontiersin.org

Table 1: Coordination Behavior with Main Group and Lanthanide Elements

Element Group Typical Interacting Atom(s) on Ligand Common Structural Features Representative Metal Ions
Main Group (Alkaline Earth) Carboxylate Oxygen Coordination Polymers Ca²⁺, Sr²⁺, Ba²⁺
Main Group (Other) Sulfur and Carboxylate Oxygen Mononuclear or Polymeric Complexes Pb²⁺, Zn²⁺, Cd²⁺
Lanthanides Primarily Carboxylate Oxygen High Coordination Numbers, Polymeric Structures, Potential for Luminescence Eu³⁺, Gd³⁺, Tb³⁺, Dy³⁺

Ligand Design and Modification for Tunable Coordination Behavior

The inherent properties of the 2-mercaptobenzoate ligand can be systematically altered through chemical modification to fine-tune its coordination behavior. These modifications can influence the ligand's solubility, electronic properties, and steric profile, thereby controlling the structure, stability, and reactivity of the resulting metal complexes.

One common strategy involves the functionalization of the aromatic ring . Introducing electron-donating or electron-withdrawing substituents can modulate the pKa of both the carboxylic acid and the thiol group, thereby altering the ligand's affinity for different metal ions. For example, adding alkyl or alkoxy groups can increase the ligand's lipophilicity, which can be advantageous for specific applications.

Another approach is the modification of the donor groups themselves . For instance, the thiol group can participate in redox chemistry, reversibly forming a disulfide bond. This thiol-disulfide interconversion can be used as a switch to control the coordination environment around a metal center. researchgate.net The oxidation state of the sulfur can thus be used to tune the ligand's availability for coordination.

Furthermore, the principles of ligand design can be extended by incorporating the 2-mercaptobenzoic acid scaffold into larger, more complex molecular architectures. For example, it can be used as a building block in the synthesis of multidentate ligands that can chelate metal ions more strongly or bridge multiple metal centers to form specific supramolecular structures. The synthesis of functionalized thiosemicarbazones, which also contain a thiol or thione group, demonstrates how the introduction of additional donor atoms can lead to new coordination modes and enhanced biological activity. mdpi.com By strategically combining different functional moieties, it is possible to design ligands with tailored properties for applications ranging from catalysis to materials science and medicinal chemistry. mdpi.com

Chemical Reactivity and Mechanistic Investigations

Oxidation Pathways of the Thiolate Group

The sulfur-containing functional group is highly susceptible to oxidation, representing a primary pathway for the transformation of this compound. The oxidation state of sulfur can range from -2 in the thiol to +6 in a sulfonic acid derivative. acs.org

The most common oxidation pathway for the thiolate group of 2-Mercaptobenzoic acid is the formation of a disulfide bond, yielding 2,2'-Dithiobis(benzoic acid), also known as dithiosalicylic acid. This reaction involves the coupling of two thiol molecules with the removal of two hydrogen atoms and two electrons. The process occurs readily, even upon exposure of the parent compound to air. nih.gov

In a laboratory setting, the synthesis of dithiosalicylic acid is often achieved by the diazotization of anthranilic acid, followed by a reaction with a disulfide source like sodium disulfide. orgsyn.org The subsequent reduction of the formed disulfide is a common method to produce 2-mercaptobenzoic acid. orgsyn.org

Table 1: Conditions for the Formation of 2,2'-Dithiobis(benzoic acid)
Starting MaterialReagentsKey ConditionsReference
Benzoic acid, 2-Mercapto-Air (Oxygen)Ambient conditions, exposure over time nih.gov
Anthranilic acid1. HCl, NaNO2 2. Na2S2 (from Na2S·9H2O and Sulfur)Diazotization at <5°C, followed by addition to cooled alkaline sulfide (B99878) solution orgsyn.org
Anthranilic acid1. NaNO2, HCl 2. Liquid SO2, Catalyst (e.g., CuCl2)Diazotization at 0-10°C, followed by reaction at -20 to -10°C, then heating google.comgoogle.com

Vigorous oxidation of the thiol group can lead to sulfur oxyacids with higher oxidation states. The oxidation typically proceeds sequentially from the thiol (-2 oxidation state) to sulfenic acid (RSOH, 0 oxidation state), then to sulfinic acid (RSO₂H, +2 oxidation state), and finally to sulfonic acid (RSO₃H, +4 oxidation state). nih.govresearchgate.net

Hydrogen peroxide is a common oxidant used to achieve these transformations. nih.govnih.gov The reaction of thiols with hydrogen peroxide is believed to proceed through the formation of a sulfenic acid intermediate. nih.gov The use of stronger oxidizing agents or harsher conditions can push the oxidation to the more stable sulfinic and sulfonic acids. For instance, a general method for preparing sulfinic acids involves the oxidation of thiols with reagents like m-chloroperoxybenzoic acid at low temperatures. google.com The oxidation of the related disulfide, 5,5′ dithiobis(2-nitrobenzoic acid), with hypochlorous acid (HOCl) has been shown to yield the corresponding sulfonic acid. nih.gov

Table 2: Oxidation Products from Thiol/Disulfide Moieties
Oxidation ProductSulfur Oxidation StateTypical Reagent(s)Reference
Sulfenic Acid (R-SOH)0Hydrogen Peroxide (H2O2), Peroxynitrite (ONOO-) nih.govnih.gov
Sulfinic Acid (R-SO2H)+2m-Chloroperoxybenzoic acid (m-CPBA), further oxidation with H2O2 nih.govgoogle.com
Sulfonic Acid (R-SO3H)+4Vigorous oxidation (e.g., excess H2O2), Hypochlorous acid (HOCl) on disulfide nih.govnih.gov

Aromatic Ring Functionalization Reactions

The benzene (B151609) ring of 2-mercaptobenzoic acid can undergo electrophilic aromatic substitution (SEAr), a class of reactions that includes halogenation, nitration, and sulfonation. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of these substitutions is dictated by the directing effects of the existing sulfhydryl (-SH) and carboxyl (-COOH) groups.

The -SH group is an activating, ortho, para-director, meaning it increases the electron density of the ring, particularly at positions 3 and 5 relative to its own position, and directs incoming electrophiles to these sites. labxchange.org Conversely, the -COOH group is a deactivating, meta-director, withdrawing electron density from the ring and directing incoming electrophiles to the position meta to it (position 4). truman.eduquora.com

The positions ortho and para to the activating -SH group are positions 3 and 5. The position meta to the deactivating -COOH group is position 4. Therefore, electrophilic attack is most likely to occur at positions 4 and 5, influenced by the combined effects of both groups. Studies on the halogenation of the analogous salicylic (B10762653) acid show substitution occurring at positions 3 and 5. acs.org Nitration of benzoic acid, guided by the meta-directing carboxyl group, primarily yields 3-nitrobenzoic acid. truman.eduorgsyn.org For 2-mercaptobenzoic acid, the outcome will be a balance of these electronic influences and steric hindrance.

Table 4: Directing Effects of Functional Groups in Electrophilic Aromatic Substitution
Functional GroupClassificationDirecting EffectFavored Positions on Parent Ring
-SH (Thiol)ActivatingOrtho, Para2, 4, 6
-COOH (Carboxyl)DeactivatingMeta3, 5

Reaction Mechanisms of Compound Transformations

The transformations of Benzoic acid, 2-Mercapto-, disodium (B8443419) salt are governed by well-established reaction mechanisms.

Oxidation to Disulfide : This reaction is a classic example of thiol-disulfide interchange. It can proceed through a radical mechanism, especially in the presence of air and light, or via ionic pathways involving a thiolate anion (RS⁻) acting as a nucleophile. The thiolate can attack another thiol molecule or a reactive disulfide species.

Electrophilic Aromatic Substitution (SEAr) : This is a two-step mechanism. masterorganicchemistry.com

Attack on the Electrophile : The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.

Deprotonation : A base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromatic π-system. masterorganicchemistry.com

Fischer Esterification : This acid-catalyzed reaction proceeds via a series of equilibrium steps. masterorganicchemistry.com

The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfers occur, leading to the formation of water as a good leaving group.

Water is eliminated, and the carbonyl group is reformed.

Deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.

Nucleophilic Acyl Substitution (Amidation) : When using coupling agents, the carboxylic acid is first converted into a more reactive intermediate (e.g., an O-acylisourea with DCC/EDAC, or an activated ester with HBTU). The amine then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate, which subsequently collapses to form the amide and release the activated leaving group. nih.gov

Nucleophilic Substitution at Carbon (SN2) : The thiolate anion is a potent nucleophile. In reactions such as the synthesis of benzo[b]thiophenes, the mechanism involves an SN2-type nucleophilic attack of the sulfur on an electrophilic carbon, such as that in a bromomethyl ketone. researchgate.net

Applications in Advanced Chemical Synthesis

Use as a Building Block for Heterocyclic Compounds

Disodium (B8443419) 2-mercaptobenzoate, or its parent compound thiosalicylic acid, is a key precursor in the synthesis of a variety of sulfur-containing heterocyclic compounds. The presence of the thiol and carboxylic acid functionalities in the ortho position on the benzene (B151609) ring facilitates intramolecular cyclization reactions, leading to the formation of fused ring systems.

One of the most prominent applications is in the synthesis of benzannulated sulfur heterocycles. For instance, thiosalicylic acid is utilized in the preparation of 2-aroylbenzo[b]thiophen-3-ols. In a one-pot synthesis, 2-mercaptobenzoic acid reacts with substituted aryl bromomethyl ketones in the presence of a base like triethylamine (B128534). This reaction proceeds via an initial S-alkylation of the thiol group, followed by an intramolecular cyclization to yield the benzothiophene (B83047) scaffold in high yields. mdpi.com This method provides a straightforward route to a class of compounds with potential biological and pharmaceutical relevance.

The reactivity of the thiol group in 2-mercaptobenzoic acid is central to its utility. It can act as a nucleophile in reactions with various electrophiles, leading to intermediates that can subsequently cyclize. For example, reaction with chloroacetic acid can lead to the formation of intermediates for benzothiazole (B30560) derivatives. While direct use of the disodium salt is not always explicitly detailed in the literature, its in situ generation from thiosalicylic acid and a base is a common strategy in these syntheses. The salt form can offer advantages in terms of solubility and handling.

Heterocyclic SystemPrecursorsReaction TypeRef.
2-Aroylbenzo[b]thiophen-3-ols2-Mercaptobenzoic acid, Aryl bromomethyl ketonesS-alkylation, Intramolecular cyclization mdpi.com
Benzothiazole derivatives2-Mercaptobenzoic acid, Chloroacetic acidNucleophilic substitution, Cyclization

Role in Chiral Ligand Synthesis

While direct synthesis of chiral ligands starting from "Benzoic acid, 2-Mercapto-, disodium salt" is not extensively documented, the thiosalicylate structure serves as a foundational component in the broader field of ligand design. A chiral ligand is an enantiomerically pure organic molecule that coordinates to a metal center to form an asymmetric catalyst, which is crucial for enantioselective synthesis. buchler-gmbh.com The principles of using related sulfur-containing compounds can be extrapolated to understand the potential role of thiosalicylate derivatives.

The development of chiral ligands often involves the strategic placement of chiral auxiliaries onto a robust scaffold that can chelate to a metal. The thiosalicylate moiety, with its hard carboxylate and soft thiolate donors, can act as a bidentate ligand. nih.gov The introduction of chirality can be achieved by tethering a chiral group to the aromatic backbone or by using a chiral co-ligand in the coordination sphere of the metal.

For example, in the broader context of asymmetric catalysis, chiral ligands are synthesized through modular approaches. New families of chiral beta-diketiminato-type ligands have been created via palladium-catalyzed amination reactions, showcasing how different chiral fragments can be incorporated into a ligand framework. researchgate.net Although not directly involving disodium 2-mercaptobenzoate, these strategies highlight the potential for functionalizing the thiosalicylate backbone with chiral entities to create novel chiral ligands for asymmetric catalysis.

Precursor in the Formation of Organosulfur Compounds

Disodium 2-mercaptobenzoate is a valuable precursor for a range of organosulfur compounds, which are significant in materials science, pharmaceuticals, and food chemistry. mdpi.combuchler-gmbh.com The thiol group is a versatile functional handle for the introduction of sulfur into organic molecules.

One key transformation is the synthesis of 2,2′-dithiobis(benzoic acid) through the oxidation of thiosalicylic acid. This disulfide-containing molecule and its derivatives are important in various chemical and biological contexts. The reaction can be reversed by reduction, highlighting the utility of the thiol-disulfide interconversion.

Furthermore, thiosalicylic acid is a starting material for the synthesis of selenosalicylic acid, a selenium-containing analogue. This is achieved by first preparing 2,2′-diselenobisbenzoic acid and then reducing it. nih.gov This demonstrates the role of the thiosalicylate structure as a template for creating related organochalcogen compounds.

The general reactivity of the thiol group in disodium 2-mercaptobenzoate allows for its use in nucleophilic substitution reactions to form thioethers. These reactions are fundamental in the construction of more complex organosulfur architectures.

Organosulfur CompoundStarting MaterialKey TransformationRef.
2,2′-Dithiobis(benzoic acid)Thiosalicylic acidOxidation
Selenosalicylic acid2,2′-Diselenobisbenzoic acid (derived from related precursors)Reduction nih.gov
ThioethersDisodium 2-mercaptobenzoateNucleophilic substitution

Catalytic Applications as a Ligand or Reagent

The thiosalicylate ligand, derived from disodium 2-mercaptobenzoate, forms stable complexes with a variety of transition metals, and these complexes can exhibit catalytic activity. The combination of a soft sulfur donor and a hard oxygen donor allows for effective coordination to metal centers, influencing their electronic properties and reactivity.

Palladium-thiosalicylate complexes have been synthesized and evaluated as catalysts in Heck coupling reactions. researchgate.net For instance, complexes prepared from dithiosalicylic acid (the oxidized dimer of thiosalicylic acid) and palladium precursors have shown moderate activity in the coupling of methyl acrylate (B77674) with iodobenzene. researchgate.net These complexes feature a square planar geometry with the thiosalicylate acting as a bidentate ligand.

Platinum(II), palladium(II), and nickel(II) complexes with thiosalicylate ligands have also been prepared and characterized. rsc.org The thiosalicylate ligand in these complexes is typically coordinated to the metal center, and the stability and structure of these complexes have been studied, providing insights into their potential as catalysts or catalyst precursors. rsc.org

The development of ligands is crucial for advancing transition metal-catalyzed reactions, including C-H functionalization. nih.gov While mono-N-protected amino acids have been extensively studied as ligands in palladium-catalyzed C-H activation, the structural motifs of thiosalicylate offer an alternative bidentate scaffold that could be explored for similar applications. nih.gov The ability to tune the electronic and steric properties of the ligand by modifying the aromatic ring or the carboxylate and thiolate groups makes it an attractive candidate for ligand design in catalysis.

Spectroscopic and Advanced Analytical Characterization Techniques

Vibrational Spectroscopy (IR, Raman) for Structural Analysis

For Benzoic acid, 2-Mercapto-, disodium (B8443419) salt , the most significant changes in its vibrational spectra compared to its parent acid, 2-mercaptobenzoic acid, arise from the deprotonation of the carboxylic acid and thiol groups. nih.govchemicalbook.com

IR Spectroscopy : In the IR spectrum of the disodium salt, the characteristic broad O-H stretching band of the carboxylic acid group (typically found around 2500-3300 cm⁻¹) and the weak S-H stretching band of the thiol group (around 2550 cm⁻¹) would be absent. chemicalbook.com Furthermore, the sharp C=O stretching vibration of the carboxylic acid at approximately 1680-1700 cm⁻¹ would be replaced by a strong, lower-frequency asymmetric stretching vibration of the carboxylate anion (COO⁻) at roughly 1550-1610 cm⁻¹. researchgate.net The symmetric stretch of the carboxylate group would appear in the 1370-1485 cm⁻¹ region. researchgate.netchemicalbook.com

Raman Spectroscopy : The Raman spectrum would show complementary information. A notable enhancement of the Raman signal for the analyte has been observed when using silver nanocomposite substrates (SERS). researchgate.net The disappearance of the S-H vibrational mode would be a key indicator of salt formation. Aromatic C-H stretching and ring vibrations, typically observed in the 3000-3100 cm⁻¹ and 1500-1600 cm⁻¹ regions respectively, would remain but may shift slightly due to changes in the electronic distribution upon deprotonation. researchgate.net

Table 1: Comparison of Key Vibrational Frequencies (cm⁻¹) for 2-Mercaptobenzoic Acid and its Disodium Salt.
Functional GroupVibrational Mode2-Mercaptobenzoic Acid (Approx. Wavenumber)Disodium Salt (Expected Wavenumber)Notes
Carboxylic Acid (COOH)O-H Stretch2500-3300 (broad)AbsentDisappearance upon deprotonation.
Carboxylic Acid (COOH)C=O Stretch~1680AbsentReplaced by carboxylate stretches.
Carboxylate (COO⁻)Asymmetric StretchN/A~1550-1610Key indicator of salt formation. researchgate.net
Carboxylate (COO⁻)Symmetric StretchN/A~1370-1485Confirms presence of the carboxylate anion. researchgate.net
Thiol (SH)S-H Stretch~2550 (weak)AbsentDisappearance upon deprotonation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are used.

For the disodium salt dissolved in a solvent like D₂O, the two acidic protons from the -COOH and -SH groups of the parent acid would not be observed in the ¹H NMR spectrum, as they have been replaced by sodium ions. chemicalbook.com The signals for the four aromatic protons would remain, but their chemical shifts would be altered compared to the parent acid due to the increased electron-donating character of the carboxylate and thiolate groups. These changes typically cause an upfield shift (to a lower ppm value) for the aromatic protons.

In the ¹³C NMR spectrum, the carbon atom of the carboxylate group (COO⁻) would likely experience a downfield shift compared to the carboxylic acid carbon (-COOH). The carbons of the aromatic ring would also show shifts in their resonance frequencies, reflecting the change in electronic environment upon deprotonation. rsc.orghmdb.ca Two-dimensional NMR techniques, such as HSQC, could be used to correlate the proton and carbon signals definitively. hmdb.ca

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Disodium 2-Mercaptobenzoate in D₂O.
Atom2-Mercaptobenzoic Acid (Typical Shifts in CDCl₃/DMSO-d₆)Disodium Salt (Predicted Shifts in D₂O)Notes
-COOH Proton~13.0AbsentDeprotonated in the salt.
-SH Proton~4.5 - 5.5AbsentDeprotonated in the salt.
Aromatic Protons~7.1 - 8.0Slightly upfield shiftedElectron donation from COO⁻ and S⁻.
Carboxylate Carbon (-COO⁻)~170~172-175Deshielding effect.
Aromatic Carbons~125 - 140ShiftedReflects new electronic distribution.

Mass Spectrometry Techniques in Mechanistic Studies

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) are well-suited for analyzing salts like disodium 2-mercaptobenzoate.

In ESI-MS, the compound would likely be detected as various ionic species. In negative ion mode, the primary ion observed would be the monoanion [C₇H₄O₂S]²⁻ + Na⁺, which simplifies to [C₇H₄O₂SNa]⁻, or the dianion [C₇H₄O₂S]²⁻. The fragmentation pattern in tandem MS (MS/MS) would be informative. nist.gov A common fragmentation pathway for the parent acid involves the loss of H₂O and CO₂. libretexts.org For the dianion, fragmentation would likely start with the loss of CO₂ (44 Da) from the carboxylate group. Thiosalicylic acid has also been used as a reactive matrix in MALDI mass spectrometry for the analysis of peptides. nih.gov

Table 3: Expected Ions in Mass Spectrometry of Disodium 2-Mercaptobenzoate.
Ion FormulaDescriptionCalculated m/zNotes
[C₇H₅O₂S]⁻Monosodium salt anion (parent acid deprotonated at COOH)153.00Reference from thiosalicylate. nih.gov
[C₇H₄O₂SNa]⁻Dianion with one Na⁺ counterion174.98Expected in negative ion mode ESI-MS.
[C₇H₄O₂S]²⁻Dianion76.00Observed at half the m/z value.
[C₆H₄S]²⁻Fragment ion (loss of CO₂)54.00Expected fragmentation from the dianion.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal lattice, including bond lengths and angles.

For Benzoic acid, 2-Mercapto-, disodium salt , a crystalline form would exhibit a significantly different packing arrangement. The structure would be an ionic lattice composed of thiosalicylate dianions and sodium cations (Na⁺). The sodium ions would likely be coordinated by the oxygen atoms of the carboxylate group and the sulfur atom of the thiolate group. The precise coordination number and geometry around the sodium ions would depend on the crystallization conditions and the presence of any solvent molecules (e.g., water) in the crystal lattice.

Electrochemical Characterization of Redox Properties

Electrochemical methods, particularly cyclic voltammetry (CV), are used to study the redox properties of a compound. The primary electroactive center in disodium 2-mercaptobenzoate is the thiolate group (-S⁻), which can be oxidized.

Studies on thiosalicylic acid show that the electrode activity is primarily due to the oxidation of the sulfhydryl group. tandfonline.com In a typical CV experiment, the thiolate anion would undergo an irreversible oxidation to form the corresponding disulfide, 2,2'-dithiodibenzoic acid. tandfonline.com The potential at which this oxidation occurs would be dependent on the electrode material (e.g., glassy carbon, gold), the pH of the solution, and the scan rate. researchgate.netyoutube.com The presence of the carboxylate group influences the electronic properties and solubility of the molecule but does not typically participate in redox reactions under these conditions. The electrochemical response can be used to develop quantitative analytical methods for the compound. researchgate.net

Computational Chemistry and Theoretical Studies

Electronic Structure Calculations (DFT, Ab initio)

Electronic structure calculations are fundamental to understanding the molecular properties of the 2-mercaptobenzoate anion. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model its behavior.

DFT has become a standard tool for studying benzoic acid derivatives. researchgate.net For thiosalicylic acid (the parent acid of the disodium (B8443419) salt), time-dependent density functional theory (TDDFT) has been used to calculate photoexcitations and compare them with experimental UV spectra. researchgate.net Such studies assess various exchange-correlation (XC) functionals to find the most accurate ones for predicting electronic transitions. researchgate.net For instance, range-separated functionals like CAM-B3LYP and ωB97XD, along with the meta-GGA hybrid M06-2X, have shown excellent agreement with high-level ab initio calculations such as Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) for gas-phase models. researchgate.net

These calculations determine key electronic properties, including the distribution of electron density and the energies and shapes of frontier molecular orbitals (HOMO and LUMO). The molecular electrostatic potential (MEP) surface, which can be calculated using DFT, reveals the regions of the molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). researchgate.netcityu.edu.hk For the 2-mercaptobenzoate anion, the negative charge is delocalized across the carboxylate group and the thiolate sulfur atom, making these the primary sites for interaction. researchgate.net

Ab initio methods, while computationally more demanding, provide benchmark data for validating DFT results. rsc.org Large-scale ab initio calculations can offer highly accurate predictions of molecular properties, forming a "gold standard" for theoretical studies. rsc.org

Table 1: Comparison of DFT Functionals for UV Spectra Simulation of Benzoic Acid Derivatives

Functional Type Example Functionals Performance Note Reference
Range-Separated Hybrid CAM-B3LYP, ωB97XD, LC-ωPBE Excellent agreement with EOM-CCSD gas-phase calculations. researchgate.net
Meta-GGA Hybrid M06-2X Excellent agreement with EOM-CCSD gas-phase calculations. researchgate.net

Investigation of Molecular Conformations and Energetics

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and conformational flexibility. nih.gov For the 2-mercaptobenzoate anion, theoretical calculations are used to explore its potential energy surface and identify stable conformations. mdpi.com

Studies on 2-mercaptobenzoic acid (2-MBA) indicate that the monomeric form is stabilized by an intramolecular interaction between the sulfur and oxygen atoms. researchgate.net In the anionic form, this interaction persists between the thiolate and carboxylate groups. Quantum chemical calculations can determine the relative energies of different conformers, such as those arising from the rotation around the C-C bond connecting the carboxylate group to the benzene (B151609) ring. nih.gov

The most stable conformation is typically one that maximizes stabilizing interactions, like intramolecular hydrogen bonding or chalcogen bonding, while minimizing steric repulsion. researchgate.netmdpi.com For related molecules, computational analyses have shown that different conformers (e.g., anti-periplanar vs. gauche) can have energy differences on the order of a few kcal/mol, which influences their relative populations at a given temperature. mdpi.comresearchgate.net In the solid state, intermolecular forces and crystal packing can lead to the adoption of conformations that are not the global minimum in the gas phase. mdpi.com

Prediction of Reactivity and Reaction Pathways

DFT calculations are a powerful tool for predicting the chemical reactivity of the 2-mercaptobenzoate anion and elucidating potential reaction mechanisms. escholarship.org Global and local reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and the Fukui function, help identify the most reactive sites within the molecule. researchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual guide to reactivity, highlighting the electron-rich carboxylate and thiolate groups as the likely sites for electrophilic attack or coordination to metal cations. cityu.edu.hk The frontier molecular orbitals, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), are also crucial. The HOMO indicates the site of nucleophilic character (electron donation), while the LUMO indicates electrophilic character (electron acceptance).

Furthermore, computational chemistry allows for the modeling of entire reaction pathways. nih.gov For example, when studying the degradation of similar compounds like salicylic (B10762653) acid, DFT has been used to map out the reaction pathways involving hydroxyl radical attack, calculate the activation energies for key steps like decarboxylation, and identify the rate-determining steps. nih.govresearchgate.net This involves locating the transition state structures and intermediates along the reaction coordinate, providing a detailed mechanistic understanding that complements experimental kinetic studies. mdpi.com

Ligand-Metal Interaction Modeling in Coordination Complexes

Benzoic acid, 2-Mercapto-, disodium salt is a source of the 2-mercaptobenzoate anion, which is an excellent ligand for a wide range of metal ions due to the presence of both a soft donor (thiolate) and a hard donor (carboxylate). cranfield.ac.ukwikipedia.org Computational modeling, particularly with DFT, is extensively used to study the structure, bonding, and properties of these metal complexes. semanticscholar.org

These theoretical studies can predict:

Coordination Modes : The anion can act as a monodentate ligand (coordinating through either sulfur or oxygen) or as a bidentate chelating ligand (coordinating through both S and O). It can also act as a bridging ligand to form polynuclear complexes. cranfield.ac.ukijesi.org

Bonding Analysis : Techniques like Natural Bond Orbital (NBO) analysis can quantify the nature and strength of the metal-ligand bonds, revealing the degree of covalent vs. ionic character.

Electronic Properties : DFT calculations can determine the electronic structure of the complex, including the HOMO-LUMO gap, which is related to the complex's stability and reactivity. semanticscholar.org Metal-ligand cooperation, where both the metal and the thiol ligand participate in bond activation, is an advanced concept that can be explored computationally. nih.gov

Spectroscopic Property Simulations

Computational methods are invaluable for interpreting experimental spectra and confirming molecular structures. DFT calculations can accurately predict various spectroscopic properties of the 2-mercaptobenzoate anion and its metal complexes.

Vibrational Spectroscopy : DFT calculations are routinely used to compute the harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. cityu.edu.hk By comparing the calculated frequencies (often scaled by an empirical factor to account for anharmonicity and other approximations) with experimental spectra, a detailed assignment of the vibrational modes can be achieved. cityu.edu.hkresearchgate.net For example, the absence of the S-H stretching vibration and shifts in the COO- stretching frequencies in the spectra of metal complexes can be confirmed and explained through simulations. cranfield.ac.uk

UV-Vis Spectroscopy : Time-dependent DFT (TDDFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). researchgate.net It calculates the energies of electronic transitions and their corresponding oscillator strengths, which allows for the assignment of absorption bands observed experimentally. researchgate.net

NMR Spectroscopy : Theoretical calculations can predict NMR chemical shifts and coupling constants. nih.gov These predictions are highly sensitive to the molecular geometry and electronic environment, making them a powerful tool for confirming the structures of isomers or different conformers. nih.govmdpi.com

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies for Mercaptobenzoic Acid Derivatives

Vibrational Mode Calculated Frequency (cm⁻¹) (B3LYP/6-311++G) Experimental Frequency (cm⁻¹) (FTIR/Raman) Reference
O-H Stretch (Carboxylic) ~3570 (monomer) ~3000-2500 (dimer, broad) cityu.edu.hk
C=O Stretch ~1750 ~1680 cityu.edu.hk
Aromatic C-C Stretch ~1590 ~1585 cityu.edu.hk
C-S Stretch ~700 ~715 cranfield.ac.uk

Note: Data is representative for the class of compounds. Exact values depend on the specific isomer and experimental conditions.

Applications in Materials Science and Engineering

Surface Chemistry and Adsorption Phenomena

The surface activity of Benzoic acid, 2-mercapto-, disodium (B8443419) salt is primarily governed by the strong interaction between its thiol group and various substrates, particularly metals. The thiol group can form a strong covalent or coordinate bond with metal surfaces, a process known as chemisorption. This leads to the formation of self-assembled monolayers (SAMs), which are highly ordered, thin films that can dramatically alter the surface properties of the underlying material.

On noble metals like gold, thiol-containing molecules are known to adsorb via a thiolate bond. conicet.gov.ar Studies on similar aromatic thiols, such as 4-mercaptobenzoic acid on Au(111), have shown that the molecules arrange into stable, ordered lattices. conicet.gov.ar The adsorption process can be influenced by factors such as the solvent, temperature, and the electrical potential of the surface. For instance, the adsorption of related compounds like 2-mercaptobenzothiazole (B37678) (2-MBT) on gold and silver surfaces has been described as a physisorption process that fits the Langmuir adsorption isotherm. researchgate.net The deprotonation of the thiol group, facilitated in the disodium salt or in alkaline solutions, can create an anionic species that readily interacts with positively charged metal surfaces. researchgate.net

This adsorption behavior is critical for applications such as corrosion inhibition. Thiol-containing heterocyclic compounds like 2-mercaptobenzimidazole (B194830) and 2-mercaptobenzothiazole have been shown to be effective corrosion inhibitors for metals like aluminum, steel, and copper in acidic environments. nih.govnajah.edu The inhibitor molecules adsorb onto the metal surface, forming a protective layer that raises the activation energy barrier for corrosion and reduces the corrosion rate. nih.gov This adsorption can be physical, which tends to weaken at higher temperatures, or chemical, involving the formation of coordination bonds between the metal and the inhibitor. nih.gov

Table 1: Adsorption Characteristics of Related Thiol Compounds

CompoundSubstrateAdsorption MechanismKey FindingReference
4-Mercaptobenzoic Acid (MBA)Au(111)Chemisorption (thiolate bond)Forms a stable, ordered (√3×4) lattice. conicet.gov.ar
2-Mercaptobenzothiazole (2-MBT)Gold, SilverPhysisorptionAdsorption fits the Langmuir isotherm; deprotonation enhances interaction with positively charged surfaces. researchgate.net
2-Mercaptobenzothiazole (2-MBT)Aluminum & Al-Ti AlloysPhysical AdsorptionActs as an effective corrosion inhibitor by forming a protective surface film. nih.gov

Role in Nanomaterial Synthesis and Stabilization (e.g., Gold Nanoclusters)

Benzoic acid, 2-mercapto-, disodium salt and its acid form are effective ligands in the synthesis and stabilization of metallic nanoparticles, especially gold nanoclusters (AuNCs). The strong, covalent nature of the gold-sulfur (Au-S) bond makes thiol-protected nanoclusters highly stable and easier to handle under ambient conditions. The ligand plays a crucial role in controlling the size, monodispersity, and surface properties of the nanoparticles.

In a typical "bottom-up" synthesis, a gold salt is reduced in the presence of the thiol ligand. The thiol molecules cap the surface of the nascent gold clusters, arresting their growth at a specific size and preventing aggregation. The disodium salt form of 2-mercaptobenzoic acid is particularly advantageous for syntheses conducted in aqueous solutions due to its high water solubility. The carboxylate group provides electrostatic repulsion between the particles, further enhancing their colloidal stability. While many studies focus on the para-isomer (4-mercaptobenzoic acid), the principles of stabilization via the thiol-gold bond are directly applicable to the ortho-isomer.

Research has demonstrated that by adjusting synthesis conditions, such as the solvent and the gold-to-ligand ratio, virtually monodisperse gold nanoparticles can be produced. The resulting ligand-protected nanoclusters are not merely stabilized particles but are considered precise molecular entities, often with specific formulae like Au(m)(SR)(n). These atomically precise nanoclusters provide an ideal platform for studying structure-property relationships at the nanoscale.

Integration into Polymeric Materials

A significant application of 2-mercaptobenzoic acid is its integration into polymer backbones to create new functional materials. A notable example is the chemical modification of chitosan (B1678972), a natural biopolymer, to produce a "thiomer" (thiolated polymer). nih.gov

In this process, 2-mercaptobenzoic acid is covalently attached to the primary amino groups on the chitosan backbone. researchgate.net This is typically achieved using carbodiimide (B86325) chemistry, where agents like ethyl(dimethylaminopropyl) carbodiimide (EDAC) and N-hydroxysuccinimide (NHS) are used to activate the carboxylic acid group of 2-mercaptobenzoic acid, allowing it to form an amide bond with the amine in chitosan. nih.govresearchgate.net

The resulting chitosan-graft-2-mercaptobenzoic acid conjugate is a new polymer with significantly altered and improved properties. nih.gov One of the most prominent enhancements is in mucoadhesion—the ability to adhere to mucous membranes. nih.gov The presence of thiol groups allows the polymer to form covalent disulfide bonds with cysteine-rich subdomains in mucus, leading to much stronger adhesion compared to unmodified chitosan, which relies on weaker, non-covalent interactions. nih.gov Studies have reported a substantial increase in mucoadhesion for the thiolated chitosan, making it a promising excipient for drug delivery systems designed to prolong contact time with mucosal surfaces. nih.govnih.gov This modification transforms a basic biopolymer into a high-performance functional material.

Table 2: Synthesis of Chitosan-2-Mercaptobenzoic Acid Conjugate

ParameterDescriptionReference
Starting PolymersChitosan, 2-Mercaptobenzoic acid (Thiosalicylic acid) nih.gov
Coupling AgentsEthyl(dimethylaminopropyl) carbodiimide (EDAC), N-hydroxysuccinimide (NHS) nih.govresearchgate.net
Bond FormedAmide bond between the primary amine of chitosan and the carboxylic acid of 2-mercaptobenzoic acid researchgate.netresearchgate.net
Key Property EnhancedMucoadhesion (2-3 fold increase confirmed by glycoprotein (B1211001) assay) nih.govnih.gov

Applications in Coatings and Surface Modification

The ability of this compound to form robust bonds with surfaces makes it a valuable component in coatings and surface modification technologies. Its bifunctional nature allows it to act as an anchor, binding strongly to a substrate while presenting a second functional group (carboxylate) to interact with the surrounding environment or for further chemical reactions.

One major application is in the formulation of anti-corrosion coatings for metals. chemimpex.com As discussed under surface chemistry, the thiol group can form a dense, self-assembled monolayer on a metal surface, creating a physical barrier that protects against corrosive agents. nih.gov The disodium salt's solubility in water makes it suitable for application from aqueous solutions, offering an advantage over solvent-based systems.

Beyond corrosion protection, this compound can be used to tailor the surface properties of materials for specific functions. The grafting of 2-mercaptobenzoic acid onto chitosan is a prime example of surface modification, where the surface of the polymer is functionalized to enhance its interaction with biological tissues. nih.gov Similarly, SAMs of this molecule can be used to control the wettability, adhesion, and biocompatibility of a surface. The terminal carboxylate groups can be used to immobilize proteins, DNA, or other molecules, creating functional surfaces for biosensors, diagnostic arrays, and biocompatible implants.

Development of Functional Materials

The integration of this compound into various systems leads to the development of new functional materials with purpose-driven properties. These materials derive their function directly from the chemical characteristics of the incorporated molecule.

Functional Biomaterials: The thiolated chitosan discussed previously is a functional biomaterial with significantly improved mucoadhesive and permeation-enhancing properties. nih.govnih.gov This renders the newly synthesized polymer a superior alternative to unmodified chitosan for use as an excipient in advanced drug delivery systems. nih.gov The material is designed to perform a specific function—improving drug bioavailability by increasing residence time at the site of absorption.

Optoelectronic and Catalytic Materials: Gold nanoclusters stabilized with 2-mercaptobenzoic acid are functional nanomaterials. Their small size gives rise to quantum confinement effects, resulting in molecule-like properties such as discrete electronic transitions and strong photoluminescence. These properties make them candidates for applications in bio-imaging, sensing, and catalysis. The ligand shell not only provides stability but also modulates the electronic properties of the gold core and provides a handle for conjugation to other molecules.

Responsive Materials: The carboxylate group of the molecule can be sensitive to pH. In a polymer or on a surface, the protonation state of this group will change with the ambient pH, altering the charge and hydrophilicity of the material. This can be exploited to create pH-responsive materials that swell, dissolve, or change their surface properties in response to a specific environmental trigger.

In essence, this compound serves as a fundamental building block, enabling the rational design of materials where function is programmed at the molecular level.

Environmental Chemistry and Transformation Pathways

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as photolysis and hydrolysis. These mechanisms are critical in determining the persistence of "Benzoic acid, 2-Mercapto-, disodium (B8443419) salt" in the environment.

Photolysis:

Photolysis, or degradation by light, is a significant pathway for the transformation of "Benzoic acid, 2-Mercapto-, disodium salt" and its parent compound, thiosalicylic acid. Studies have shown that thiosalicylic acid can be degraded through photo-Fenton processes, which involve the generation of highly reactive hydroxyl radicals in the presence of iron ions and light. Current time information in Lancashire, GB.

In one study, the photoproduct of thiosalicylic acid degradation was identified as dithio-di(salicylic acid). Current time information in Lancashire, GB. This transformation involves the oxidation of the thiol (-SH) group, leading to the formation of a disulfide (-S-S-) bond between two molecules. Current time information in Lancashire, GB. The absence of the S-H stretching band and the appearance of a disulfide group band in infrared spectroscopy confirmed this transformation. Current time information in Lancashire, GB. The efficiency of this photodegradation process is influenced by factors such as the concentration of ferrous ions and the presence of oxygen. Current time information in Lancashire, GB.

Hydrolysis:

Hydrolysis is the chemical breakdown of a compound due to reaction with water. As "this compound" is the salt of a weak acid (thiosalicylic acid) and a strong base (sodium hydroxide), its solution in water will be slightly basic due to the hydrolysis of the thiosalicylate anion. openstax.org The thiosalicylate anion will react with water to form thiosalicylic acid and hydroxide (B78521) ions.

Biotransformation by Microorganisms

The transformation of "this compound" by microorganisms is a crucial aspect of its environmental fate. While specific studies on this compound are limited, research on the biodegradation of structurally similar aromatic sulfur compounds and substituted benzoic acids provides valuable insights into potential biotransformation pathways.

Microorganisms, particularly bacteria, are known to degrade a wide range of aromatic compounds. nih.gov The degradation of substituted benzoic acids often proceeds through the formation of key intermediates like catechol, protocatechuic acid, and gentisic acid, which are then further broken down. nih.govkoreascience.kr For instance, various Streptomyces species have been shown to catabolize substituted benzoic acids, with the specific pathway depending on the nature and position of the substituent. nih.gov

The biodegradation of salicylic (B10762653) acid, a structural analog of thiosalicylic acid, has been extensively studied. Bacteria such as Pseudomonas fluorescens can degrade salicylic acid, and the rate of degradation is influenced by factors such as pH, temperature, and the presence of other nutrients. ijdrt.comresearchgate.netscielo.br Optimal degradation of salicylic acid by one isolate was observed at a pH of 7 and temperatures of 25°C and 37°C. ijdrt.com

The sulfur-containing nature of "this compound" suggests that sulfur-oxidizing or sulfate-reducing bacteria could play a role in its biotransformation. Studies on the anaerobic biodegradation of aromatic sulfur compounds by Desulfovibrio psychrotolerans have demonstrated the potential for microbial degradation of such compounds in anoxic environments. juniperpublishers.com This bacterium was able to degrade p-Toluene Sulfonic Acid, sulfanilic acid, and thiophene-2-acetic acid. juniperpublishers.com The degradation of aromatic sulfur compounds can involve the cleavage of the carbon-sulfur bond, releasing the sulfur in a form that can be utilized by the microorganism.

The table below summarizes findings from studies on the biodegradation of related compounds.

CompoundMicroorganism(s)Key Findings
Substituted Benzoic AcidsStreptomyces speciesCatabolized to intermediates like catechol, protocatechuic acid, and gentisic acid. nih.govkoreascience.kr
Salicylic AcidPseudomonas fluorescensDegradation is influenced by pH, temperature, and nutrient availability. ijdrt.comresearchgate.netscielo.br
Aromatic Sulfur CompoundsDesulfovibrio psychrotoleransCapable of anaerobic biodegradation of compounds like p-Toluene Sulfonic Acid. juniperpublishers.com

Fate and Transport Modeling of Related Aromatic Sulfur Compounds

Mathematical models are essential tools for predicting the environmental fate and transport of chemical compounds. mdpi.com These models integrate various physical, chemical, and biological processes to estimate the distribution and concentration of a substance in different environmental compartments such as soil, water, and air. mdpi.com

For "this compound," specific fate and transport models are not available. However, models developed for other substituted benzoic acids and aromatic compounds can provide a framework for understanding its potential environmental behavior. epa.govepa.gov

Key parameters that influence the fate and transport of a chemical in these models include:

Soil Adsorption Coefficient (Koc): This parameter describes the tendency of a chemical to bind to organic matter in soil. A high Koc value indicates that the compound is likely to be retained in the soil, while a low value suggests it will be more mobile and can leach into groundwater. For 2-bromobenzoic acid, a structurally similar compound, the predicted Koc is 49.0 L/kg. epa.gov

Biodegradation Half-Life: This is the time it takes for 50% of the compound to be broken down by microorganisms. The predicted biodegradation half-life for 2-bromobenzoic acid is 4.47 days. epa.gov

Water Solubility: The solubility of a compound in water affects its transport in aquatic systems and its potential for leaching from soil. The disodium salt form of 2-mercaptobenzoic acid is soluble in water. nih.gov

Vapor Pressure and Henry's Law Constant: These parameters determine the likelihood of a compound to volatilize from soil or water into the atmosphere.

Fate and transport models like the EPA's PBT (Persistent, Bioaccumulative, and Toxic) Profiler and various multimedia fate models can be used to estimate the environmental distribution of a chemical based on its physicochemical properties. epa.govepa.gov For instance, the environmental fate summary for 2-hydroxybenzoic acid ammonium (B1175870) salt predicts a soil adsorption coefficient of 38.0 L/kg and a biodegradation half-life of 4.07 days. epa.gov These values for related compounds suggest that "this compound" may have moderate mobility in soil and is likely to undergo biodegradation.

The table below presents predicted environmental fate parameters for related substituted benzoic acids.

CompoundSoil Adsorption Coefficient (Koc) (L/kg)Biodegradation Half-Life (days)
Benzoic acid, 2-bromo-, ion(1-)49.04.47
Benzoic acid, 2-hydroxy-, ammonium salt (1:1)38.04.07

These models are valuable for conducting risk assessments and developing strategies for managing potential environmental contamination. However, it is important to note that these are predictions and the actual environmental behavior of "this compound" may vary depending on specific environmental conditions.

Q & A

Q. Methodological Answer :

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize parameters (e.g., pH, temperature, reagent ratios). Use a central composite design to model interactions, as demonstrated in yogurt fermentation studies for benzoic acid production .
  • Thermochemical Analysis : Measure reaction enthalpy (ΔrH°) via calorimetry. For hydrolysis reactions, ΔrH° = -24.5 ± 0.3 kJ/mol has been reported for related thiosalicylic acid derivatives .
  • Validation : Confirm product stability using thermogravimetric analysis (TGA) and monitor byproducts via LC-MS.

Basic Question: What safety protocols are critical when handling 2-mercaptobenzoic acid disodium salt in laboratory settings?

Q. Methodological Answer :

  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation risks .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the -SH group. Monitor humidity to avoid deliquescence .
  • First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation. Maintain SDS documentation on-site .

Advanced Question: How can electrochemical sensors be designed for sensitive detection of 2-mercaptobenzoic acid in complex matrices?

Q. Methodological Answer :

  • Sensor Fabrication : Develop a tyrosinase/carbon nanosphere-modified glassy carbon electrode to enhance selectivity. Optimize enzyme immobilization using glutaraldehyde crosslinking .
  • Detection Parameters : Use differential pulse voltammetry (DPV) with a working potential range of -0.2 to +0.6 V (vs. Ag/AgCl). Achieve detection limits < 0.1 µM by suppressing interference from ascorbic acid .
  • Validation : Compare results with HPLC-MS to ensure accuracy in biological or environmental samples.

Basic Question: What experimental approaches validate the antimicrobial mechanism of 2-mercaptobenzoic acid derivatives?

Q. Methodological Answer :

  • Microbial Assays : Conduct minimum inhibitory concentration (MIC) tests against E. coli or S. aureus using broth microdilution. Correlate activity with -SH group availability .
  • Mechanistic Studies : Use fluorescence microscopy with propidium iodide to assess membrane disruption. Compare with benzoic acid’s protonophoric action .
  • Data Interpretation : Analyze dose-response curves using nonlinear regression (e.g., GraphPad Prism).

Advanced Question: How do structural modifications (e.g., sulfonation) affect the stability and reactivity of 2-mercaptobenzoic acid disodium salt?

Q. Methodological Answer :

  • Degradation Studies : Expose the compound to UV light (254 nm) and analyze degradation products via GC-MS . Monitor thiol oxidation to disulfides using Ellman’s assay .
  • Kinetic Analysis : Calculate degradation rate constants (k) under varying pH (4–9) and temperature (25–60°C). Use Arrhenius plots to predict shelf life .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to predict reactive sites and bond dissociation energies.

Basic Question: How can 2-mercaptobenzoic acid be utilized in synthesizing azo dyes for analytical applications?

Q. Methodological Answer :

  • Diazo Coupling : React with diazotized aniline derivatives (e.g., 4-amino-1-naphthalenesulfonic acid) at 0–5°C in acidic medium. Monitor coupling efficiency via UV-Vis at 480 nm .
  • Purification : Isolate products using column chromatography (silica gel, ethyl acetate:hexane eluent). Characterize via ¹H-NMR and FTIR .
  • Application : Test dye performance as a pH indicator or in histochemical staining.

Advanced Question: What analytical strategies resolve contradictions in reported thermodynamic data for 2-mercaptobenzoic acid reactions?

Q. Methodological Answer :

  • Data Reconciliation : Cross-validate enthalpy values (ΔrH°) using isothermal titration calorimetry (ITC) and compare with NIST-reported values .
  • Error Analysis : Assess systematic errors (e.g., solvent purity, calibration drift) using control experiments with benzoic acid as a reference .
  • Publication Guidelines : Adhere to IUPAC protocols for reporting uncertainties and experimental conditions.

Basic Question: What spectroscopic techniques are optimal for quantifying trace impurities in 2-mercaptobenzoic acid disodium salt?

Q. Methodological Answer :

  • NMR Spectroscopy : Use ¹³C-NMR in D₂O to detect residual solvents (e.g., DMF) or oxidation byproducts.
  • Elemental Analysis : Quantify sulfur content via combustion analysis; deviations >0.3% indicate impurities .
  • XRD : Confirm crystallinity and identify polymorphic forms using Bragg-Brentano geometry .

Advanced Question: How can discrepancies in reaction yields be investigated for large-scale syntheses of 2-mercaptobenzoic acid derivatives?

Q. Methodological Answer :

  • Scale-Up Analysis : Perform kinetic profiling using inline PAT tools (e.g., ReactIR) to monitor intermediate formation. Compare lab-scale (batch) vs. pilot-scale (continuous) reactors .
  • Byproduct Identification : Use high-resolution LC-QTOF-MS to detect trace impurities (e.g., disulfides or carboxylated derivatives) .
  • Process Optimization : Apply quality by design (QbD) principles to define critical quality attributes (CQAs) and control raw material variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.